Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Description
Methyl 2-(4-hydroxy-3-iodophenyl)acetate is an aromatic ester featuring a hydroxyl group at the para position and an iodine substituent at the meta position on the phenyl ring, with a methyl ester group at the alpha position of the acetic acid chain. For instance, EXP985 (a related compound with a 4-hydroxy-3-iodophenyl group) is noted as a precursor in angiotensin II receptor antagonists, indicating possible therapeutic relevance .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYIQILKQOKIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate typically involves a multi-step reaction sequence. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-iodophenylacetic acid.
Esterification: The carboxylic acid group of 4-hydroxy-3-iodophenylacetic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Esterification: Large-scale esterification using methanol and an acid catalyst.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-3-iodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Formation of Methyl 2-(4-hydroxy-3-oxophenyl)acetate.
Reduction: Formation of Methyl 2-(4-hydroxyphenyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-hydroxy-3-iodophenyl)acetate has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of thyroid hormone analogs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-3-iodophenyl)acetate involves its interaction with specific molecular targets and pathways . The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Substituent Effects: Iodine vs. Other Groups
The iodine atom in the target compound significantly influences electronic and steric properties. Key comparisons include:
Functional Group Variations: Ester vs. Acid vs. Tetrazole
The methyl ester group in the target compound contrasts with other functional moieties in analogs:
Pharmacological Context
The target compound’s structural motif (4-hydroxy-3-iodophenyl) is shared with EXP985, a precursor in angiotensin II receptor antagonists.
Biological Activity
Methyl 2-(4-hydroxy-3-iodophenyl)acetate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its structural features, including a hydroxy group and an iodine atom, suggest potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The presence of the hydroxy group (-OH) allows for hydrogen bonding, while the iodine atom enhances reactivity, making it a valuable candidate for various biological applications.
Biological Activity Overview
The compound has been studied for its potential interactions with biological systems, particularly in enzyme modulation and as a probe in biological assays. Its biological activities can be summarized as follows:
- Enzyme Interactions : this compound has been utilized to investigate enzyme kinetics and mechanisms due to its ability to interact with specific enzymes through non-covalent interactions facilitated by its functional groups.
- Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative effects against certain cancer cell lines, although specific IC50 values remain to be established through further research .
- Potential Drug Development : Its structural similarity to thyroid hormone analogs indicates potential applications in drug development for metabolic disorders.
The mechanism of action involves several pathways:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating their activity.
- Reactivity Enhancement : The iodine atom may facilitate nucleophilic substitution reactions, allowing the compound to participate in various biochemical pathways.
- Cellular Uptake : The lipophilicity associated with the ester functional group may enhance cellular uptake, increasing its bioavailability within target tissues.
Synthesis and Derivatives
This compound can be synthesized through various methods, including:
- One-Pot Reactions : Utilizing iodination and subsequent acylation reactions can yield this compound efficiently. For example, employing mCPBA as an oxidant in non-polar solvents has shown promising results in synthesizing related compounds .
| Method | Yield (%) | Conditions |
|---|---|---|
| Iodination + Acylation | 70% | mCPBA in toluene |
| Oxidation of Hydroxyl Group | 38% | Potassium permanganate |
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of related compounds on chronic lymphocytic leukemia (CLL) cell lines. Compounds structurally similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.17–2.69 µM . This suggests that derivatives of this compound could be explored further for their anticancer properties.
- Enzyme Modulation Studies : In research focusing on enzyme kinetics, this compound was used as a probe to elucidate the binding affinities of various enzymes involved in metabolic pathways. The compound's interactions were characterized using spectroscopic techniques, revealing insights into its binding mechanisms.
Q & A
Q. What strategies reconcile conflicting bioactivity data across cell lines?
- Methodological Answer : Normalize data to cell viability (MTT assay) and efflux transporter expression (e.g., P-gp). Isobologram analysis identifies synergistic/antagonistic effects in combination therapies. Metabolomic profiling (LC-MS/MS) detects cell-specific degradation pathways (e.g., esterase activity in HepG2 vs. HEK293) .
Structural & Functional Comparisons
Q. How do structural analogs (e.g., methyl vs. ethyl esters) differ in pharmacokinetic properties?
- Methodological Answer : LogP measurements (shake-flask method) show methyl esters are 0.5–1.0 units more hydrophilic than ethyl analogs. In vivo PK studies (rat models) reveal methyl esters have shorter t₁/₂ (2–3 h vs. 4–6 h) due to faster esterase hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
